2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide typically involves the reaction of cyclobutylmethylamine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or substituted amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide
- 2-amino-N-(cyclopentylmethyl)ethane-1-sulfonamide
- 2-amino-N-(cyclohexylmethyl)ethane-1-sulfonamide
Uniqueness
2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C7H16N2O2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-amino-N-(cyclobutylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c8-4-5-12(10,11)9-6-7-2-1-3-7/h7,9H,1-6,8H2 |
InChI Key |
NDAXPAZVOZFWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNS(=O)(=O)CCN |
Origin of Product |
United States |
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